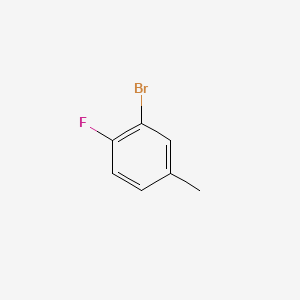

3-Bromo-4-fluorotoluene

Description

Significance of Halogenated Toluene (B28343) Derivatives in Contemporary Organic Chemistry

Halogenated toluene derivatives are particularly prized in contemporary organic chemistry for their dual functionality: the methyl group, which can undergo its own set of reactions, and the halogen substituents, which enable a diverse range of synthetic manipulations.

Role as Versatile Building Blocks and Intermediates

Halogenated toluenes are fundamental building blocks in the synthesis of more complex molecules. chemimpex.com Their utility stems from the ability of the halogen atoms to participate in a variety of coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. myskinrecipes.com These reactions are instrumental in constructing the molecular frameworks of active pharmaceutical ingredients (APIs) and other high-value chemical entities. For instance, these intermediates are crucial in the development of antiviral, antibacterial, and anticancer agents, as well as herbicides, insecticides, and fungicides. ontosight.ai

Influence of Halogen Substitution Patterns on Reactivity and Selectivity

The number, type, and position of halogen atoms on the toluene ring profoundly affect the molecule's electronic properties and, consequently, its reactivity and the selectivity of its reactions. The interplay between the electron-donating methyl group and the electron-withdrawing halogen atoms directs the position of further electrophilic aromatic substitution reactions. doubtnut.comdoubtnut.comyoutube.comyoutube.com This directorial effect is a key principle that synthetic chemists leverage to achieve specific substitution patterns and construct target molecules with high precision.

Contextualizing 3-Bromo-4-fluorotoluene within the Fluorinated Aromatic Landscape

Among the vast family of halogenated toluenes, this compound holds a position of strategic importance. This colorless liquid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai

Distinction from Positional Isomers (e.g., 2-Bromo-4-fluorotoluene (B74383), 4-Bromo-2-fluorotoluene, 3-Bromo-5-fluorotoluene)

The specific arrangement of the bromine and fluorine atoms in this compound distinguishes it from its positional isomers, each of which possesses unique reactivity profiles and applications.

2-Bromo-4-fluorotoluene: This isomer is a vital intermediate in the pharmaceutical and agrochemical industries, and also finds use in the synthesis of organic light-emitting diode (OLED) materials. innospk.com

4-Bromo-2-fluorotoluene: Also a key intermediate in the pharmaceutical and agrochemical sectors, it is used in the production of analgesics and anti-inflammatory drugs. innospk.com

3-Bromo-5-fluorotoluene: This isomer is utilized as a key intermediate in the synthesis of active pharmaceutical ingredients and agrochemicals.

The synthesis of this compound often involves the bromination of 4-fluorotoluene (B1294773). A notable challenge in this synthesis is controlling the regioselectivity to favor the desired 3-bromo isomer over the 2-bromo isomer. google.comgoogle.com Patented processes have been developed to enhance the yield of this compound by using specific solvent and catalyst systems, such as carrying out the bromination in glacial acetic acid in the presence of iodine and iron. google.comgoogle.com This method has been shown to significantly increase the proportion of the 3-bromo isomer. google.com

Strategic Importance in Multi-Step Synthetic Pathways

The distinct substitution pattern of this compound makes it a strategically important component in multi-step synthetic sequences. The differential reactivity of the bromine and fluorine atoms allows for selective transformations. For example, the bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom often remains intact, imparting desirable properties such as increased metabolic stability and lipophilicity to the final product. This strategic utility is particularly valuable in the development of new drugs and agrochemicals where fine-tuning of molecular properties is critical for efficacy and safety. chemimpex.comontosight.ai For instance, it has been used as a precursor in the synthesis of 3-bromo-4-fluoro-benzoic acid, an intermediate for insecticides. google.com

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrF |

| Molecular Weight | 189.02 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 169 °C at 756 mmHg |

| Density | 1.507 g/mL at 25 °C |

| Refractive Index | n20/D 1.531 |

Data sourced from ontosight.aisigmaaldrich.comnih.govncats.io

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRKALMVPCQTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196420 | |

| Record name | 3-Bromo-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-62-0 | |

| Record name | 2-Bromo-1-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-4-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNF4C42NWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Bromo 4 Fluorotoluene

Regioselective Bromination of 4-Fluorotoluene (B1294773)

The bromination of 4-fluorotoluene can yield two primary isomers: 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene. The directing effects of the methyl (-CH₃) and fluorine (-F) substituents on the aromatic ring play a crucial role in determining the position of bromination. Both the methyl group and the fluorine atom are ortho-, para-directing groups. However, the methyl group is an activating group, while fluorine is a deactivating group. This difference in electronic effects influences the regioselectivity of the bromination reaction.

Electrophilic aromatic substitution is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org In the bromination of 4-fluorotoluene, molecular bromine (Br₂) is activated by a catalyst to generate a more potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.org The reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity and yield the final brominated product. masterorganicchemistry.com

The choice of catalyst is critical in directing the bromination towards the desired 3-bromo isomer over the 2-bromo isomer. google.com

The use of iron powder and iodine in glacial acetic acid has been shown to significantly favor the formation of this compound. google.comgoogle.com In this system, the isomer ratio can be shifted to as high as 70% of the 3-bromo isomer compared to 30% of the 2-bromo isomer. google.comgoogle.com Without this specific catalyst system, the ratio is approximately 20:80 in favor of the 2-bromo isomer. google.com The iron and bromine first react to form iron(III) bromide (FeBr₃), which then acts as the Lewis acid catalyst. stackexchange.com The presence of iodine is believed to contribute to this enhanced regioselectivity. google.comgoogle.com

Table 1: Influence of Catalyst System on Isomer Ratio in the Bromination of 4-Fluorotoluene

| Catalyst System | Solvent | Isomer Ratio (3-bromo : 2-bromo) | Reference |

|---|---|---|---|

| Iron and Iodine | Glacial Acetic Acid | up to 70:30 | google.comgoogle.com |

| Iron | Carbon Tetrachloride | ~20:80 | google.com |

The solvent plays a crucial role in determining the regioselectivity of the bromination of 4-fluorotoluene. The use of glacial acetic acid as a solvent is a key factor in achieving a high yield of this compound. google.comgoogle.com When the bromination is carried out in glacial acetic acid in the presence of iron and iodine, the proportion of the 3-bromo isomer is markedly increased. google.comgoogle.com In contrast, using a non-polar solvent like carbon tetrachloride with an iron catalyst results in a much lower yield of the 3-bromo isomer. google.com

Optimizing the reaction temperature and time is essential for maximizing the yield of this compound and minimizing the formation of byproducts, such as dibromo-4-fluorotoluene. The reaction is typically carried out at temperatures between +20°C and +35°C. google.com A subsequent stirring time of 3 to 18 hours is generally sufficient to achieve a good conversion of 4-fluorotoluene. google.com It has been noted that adding the bromine solution to the reaction mixture as rapidly as possible can limit the formation of dibromo-4-fluorotoluenes to a maximum of 2%. google.com

Table 2: Optimized Reaction Parameters for the Synthesis of this compound

| Parameter | Optimal Range/Condition | Purpose | Reference |

|---|---|---|---|

| Temperature | +20°C to +35°C | Control reaction rate and selectivity | google.com |

| Reaction Time | 3 to 18 hours | Ensure sufficient conversion | google.com |

| Bromine Addition | Rapid | Minimize dibromo byproduct formation | google.com |

Catalyst Systems and Their Influence on Isomer Ratio

Radical Bromination Approaches

Radical bromination presents a key pathway for the synthesis of this compound. This method relies on the generation of bromine radicals that selectively abstract a hydrogen atom from the toluene (B28343) derivative, leading to the desired brominated product. A particularly effective reagent for this transformation is N-Bromosuccinimide (NBS).

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for radical bromination reactions. numberanalytics.com Its primary advantage lies in its ability to provide a low, constant concentration of bromine (Br₂) in the reaction mixture, which helps to minimize side reactions, such as the addition of bromine to the aromatic ring. masterorganicchemistry.comlibretexts.org The use of NBS for allylic and benzylic brominations is also known as the Wohl-Ziegler reaction. masterorganicchemistry.comwikipedia.org

To facilitate the formation of the necessary bromine radicals, radical initiators are typically employed. numberanalytics.com Azobisisobutyronitrile (AIBN) is a common choice, as it decomposes upon heating to generate radicals, which then initiate the chain reaction. wikipedia.orgresearchgate.net Alternatively, light irradiation can be used to promote the homolytic cleavage of the N-Br bond in NBS, thereby generating the initial bromine radical. wikipedia.orgyoutube.com Standard conditions often involve refluxing a solution of the substrate and NBS with a radical initiator like AIBN or benzoyl peroxide. wikipedia.orgmissouri.edu

Table 1: Common Radical Initiators for NBS Bromination

| Initiator | Chemical Name | Activation Method |

| AIBN | Azobisisobutyronitrile | Heat |

| Benzoyl Peroxide | Dibenzoyl Peroxide | Heat |

| Light (UV) | Ultraviolet Light | Irradiation |

This table presents common radical initiators used in conjunction with N-Bromosuccinimide (NBS) for radical bromination reactions.

The choice of solvent is critical for the success of NBS-mediated brominations. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness and ability to promote the desired radical pathway. wikipedia.orgstackexchange.com The low solubility of NBS in CCl₄ is a key factor, as it helps maintain the low bromine concentration necessary for selective bromination. stackexchange.com It is crucial that the CCl₄ is anhydrous, as the presence of water can lead to hydrolysis of the desired product. missouri.edu However, due to its toxicity and environmental concerns, alternative solvents are often sought. researchgate.net Dichloromethane is another solvent that can be used for these reactions. While NBS is insoluble in CCl₄, it is soluble in other solvents like water, DMF, and DMSO. numberanalytics.com

Table 2: Solvent Properties for NBS Bromination

| Solvent | Formula | Key Properties |

| Carbon Tetrachloride | CCl₄ | Anhydrous, low NBS solubility promotes selectivity. wikipedia.orgstackexchange.com |

| Dichloromethane | CH₂Cl₂ | Alternative solvent. |

This table highlights key properties of solvents commonly used in N-Bromosuccinimide (NBS) mediated bromination reactions.

The mechanism of radical bromination with NBS is a chain reaction involving three main stages: initiation, propagation, and termination. numberanalytics.com

Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) or the N-Br bond of NBS under heat or light, generating a small number of bromine radicals (Br•). numberanalytics.comwikipedia.org

Propagation: A bromine radical abstracts a benzylic hydrogen atom from 4-fluorotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). youtube.com This benzylic radical is more stable than other possible carbon radicals. wikipedia.orgmissouri.edu The HBr then reacts with NBS to produce a molecule of bromine (Br₂). libretexts.org This newly formed Br₂ then reacts with the benzylic radical to yield this compound and another bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction concludes when radicals combine with each other to form non-radical species. numberanalytics.com

The key to the success of the Wohl-Ziegler reaction is the maintenance of a very low concentration of Br₂, which is achieved by the reaction of NBS with the HBr byproduct. stackexchange.com This prevents the electrophilic addition of bromine to the aromatic ring.

N-Bromosuccinimide (NBS) Mediated Reactions

Alternative Synthetic Routes and Precursors

An alternative approach to synthesizing this compound involves the bromination of 4-fluorotoluene, which can produce a mixture of isomers, including 2-bromo-4-fluorotoluene and this compound. google.comgoogle.com By carefully controlling the reaction conditions, the ratio of these isomers can be influenced. For instance, carrying out the bromination in glacial acetic acid in the presence of iodine and iron has been shown to markedly increase the proportion of this compound relative to the 2-bromo isomer. google.comgoogle.com The resulting mixture of monobrominated isomers can then be separated by distillation. google.comprepchem.com For example, a mixture containing 57% this compound and 41.9% 2-bromo-4-fluorotoluene has been successfully separated. prepchem.com

Multi-Step Syntheses from Related Anilines or Nitrobenzenes

The synthesis of this compound from aniline (B41778) or nitrobenzene (B124822) derivatives is a common strategy that allows for precise control over the regiochemistry of the final product. These multi-step approaches typically involve the transformation of an amino or nitro group into the desired halogen substituents.

Diazotization and Sandmeyer Reactions

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine into an aryl halide (Cl, Br) or nitrile (CN) via a diazonium salt intermediate. organic-chemistry.orgnih.gov This method is particularly useful for introducing substituents in patterns that are not achievable through direct electrophilic substitution. organic-chemistry.org

The general process begins with diazotization, where an aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. arkat-usa.org This unstable intermediate is then immediately treated with a copper(I) salt, such as copper(I) bromide (CuBr), to replace the diazonium group (-N₂⁺) with a bromine atom. nih.gov

For instance, a synthetic route to an isomer, 4-bromo-3-fluorotoluene (B33196), has been reported starting from o-nitro-p-toluidine (Fast Red Base GL) through a high-temperature diazo reaction followed by a Sandmeyer reaction. researchgate.netsigmaaldrich.com A similar principle could be applied to synthesize this compound by selecting an appropriately substituted aminotoluene precursor. The reaction involving tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in an acetonitrile (B52724) solvent is an effective modern variation of the Sandmeyer reaction. nih.gov

Table 1: Key Stages of the Sandmeyer Reaction Pathway

| Stage | Description | Typical Reagents |

|---|---|---|

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | NaNO₂, HCl, 0-5 °C |

| Substitution | Displacement of the diazonium group with a bromide ion. | CuBr |

Reductions and Schiemann Reactions

When the target synthesis involves introducing a fluorine atom, the Balz-Schiemann reaction is the classic method of choice. organic-chemistry.org This reaction pathway also begins with a diazotization of an arylamine but is followed by the introduction of a tetrafluoroborate (B81430) anion (BF₄⁻), often from fluoroboric acid or sodium tetrafluoroborate, to precipitate a more stable aryldiazonium tetrafluoroborate salt. arkat-usa.org Gentle heating of this isolated salt then causes it to decompose, releasing nitrogen gas and yielding the desired aryl fluoride (B91410). arkat-usa.org

A comprehensive synthetic strategy can involve both reduction and Schiemann reaction steps. This is particularly relevant when starting from a nitroaromatic compound. The nitro group is first reduced to a primary amine. A common method for this reduction is using tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl). quora.com

Following the reduction, the newly formed amine can undergo the Schiemann reaction to introduce the fluorine atom. A reported synthesis for the isomer 4-bromo-3-fluorotoluene employs a sequence that includes reduction and a Schiemann reaction starting from an o-nitro-p-toluidine precursor. researchgate.netsigmaaldrich.com This highlights the industrial utility of combining these fundamental reactions to build complex halogenated aromatic molecules.

Process Scale-Up and Industrial Feasibility Studies

The industrial production of this compound has been approached through alternative synthetic routes, such as the direct bromination of 4-fluorotoluene. Feasibility studies and process optimization have focused on maximizing the yield of the desired 3-bromo isomer over other potential products, like the 2-bromo isomer. google.comgoogle.com

A patented process details the bromination of 4-fluorotoluene in a specific solvent and catalyst system to achieve a significantly higher proportion of this compound. google.comgoogle.com This method circumvents the multi-step sequences from anilines, offering a more direct route, provided the isomeric purity can be controlled and the product can be isolated efficiently.

Optimization for High Purity and Yield

Research into the industrial-scale synthesis of this compound has identified an optimized process that significantly favors its formation over the 2-bromo-4-fluorotoluene isomer. google.com Prior methods resulted in an unfavorable product ratio, with the desired 3-bromo isomer constituting only about 20% of the mixture. google.com

The key innovation is the use of glacial acetic acid as the solvent in combination with a catalyst system of iodine and iron (or an iron salt). google.comgoogle.com This specific set of conditions shifts the isomer ratio dramatically, achieving a product mix containing up to 70% of the desired this compound. google.comgoogle.com The conversion rate can be increased by extending the reaction time, without negatively impacting this favorable isomer ratio. google.com

Table 2: Optimized Industrial Synthesis Conditions for this compound

| Parameter | Optimized Condition | Source |

|---|---|---|

| Starting Material | 4-fluorotoluene | google.comgoogle.com |

| Reagent | Bromine | google.comgoogle.com |

| Solvent | Glacial Acetic Acid | google.comgoogle.com |

| Catalysts | Iodine and Iron Powder (or iron salt) | google.comgoogle.com |

| Reactant Ratio | 4-fluorotoluene to bromine molar ratio of approximately 1:1 | google.com |

| Temperature | +20 °C to +30 °C | google.com |

| Reaction Time | 3 to 18 hours | google.com |

| Product Ratio | Up to 70% this compound vs. 30% 2-bromo-4-fluorotoluene | google.com |

Waste Minimization and Environmental Considerations

Effective waste minimization is a critical component of industrial feasibility. In the optimized bromination process for this compound, the work-up procedure is designed to recover and recycle key materials. google.com After the reaction is complete, the glacial acetic acid solvent and any unreacted 4-fluorotoluene are distilled off from the reaction mixture. google.comgoogle.com This recovered fraction can be directly reused in subsequent production batches, significantly reducing solvent consumption and waste generation. google.com

The remaining crude product, which contains the isomeric mixture of monobrominated products and a small amount of dibromo-4-fluorotoluene byproducts, is then purified by fractional distillation under reduced pressure. google.comgoogle.com This separation step is crucial for obtaining high-purity this compound.

From an environmental standpoint, any large-scale chemical synthesis must adhere to stringent regulations. Industrial facilities, such as those that may produce fluorotoluene derivatives, are typically required to operate comprehensive environmental management systems. environmentclearance.nic.in This includes treating liquid effluent in a dedicated treatment plant, managing solid and hazardous waste according to regulations, and controlling air emissions to minimize environmental impact. environmentclearance.nic.in

Advanced Reactivity and Transformation Studies

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical species with the aid of a metal catalyst. For 3-bromo-4-fluorotoluene, these reactions are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of more complex molecules.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are particularly effective for a range of cross-coupling reactions involving aryl halides like this compound. nih.govresearchgate.net The choice of ligands and reaction conditions can be tailored to achieve high yields and selectivity. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. organicreactions.orgwwjmrd.com It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. organicreactions.org This reaction is valued for its mild conditions, functional group tolerance, and the relatively low toxicity of the boron-containing reagents. ubc.carsc.org

Catalyst Systems and Ligand Effects

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the catalyst system, which includes the palladium source and, crucially, the supporting ligands. nih.gov Ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. nih.govresearchgate.net

For instance, bulky and electron-rich phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have demonstrated high activity in Suzuki-Miyaura couplings. nih.govresearchgate.net These ligands promote the formation of highly active catalytic species that can facilitate reactions even with challenging substrates, such as sterically hindered aryl bromides. nih.gov The electronic and steric properties of the ligand can be fine-tuned to optimize reaction yields and turnover numbers. researchgate.net The choice of ligand can even influence the chemoselectivity of the reaction when multiple reactive sites are present in a molecule. researchgate.net

Table 1: Examples of Ligands Used in Suzuki-Miyaura Coupling

| Ligand | Chemical Name | Key Features |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich, promotes high catalyst activity. nih.govresearchgate.net |

| PPh₃ | Triphenylphosphine | Common, less bulky than SPhos. wwjmrd.com |

| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Can influence chemoselectivity based on solvent. researchgate.net |

| DPPF | 1,1′-Bis(diphenylphosphino)ferrocene | Can influence chemoselectivity based on solvent. researchgate.net |

Mechanistic Investigations (Oxidative Addition, Transmetalation, Reductive Elimination)

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate. The reactivity order for oxidative addition is typically I > Br > Cl. wwjmrd.com

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. youtube.com This process is often the rate-determining step and is facilitated by a base, which activates the organoboron compound. youtube.com The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation. youtube.com

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the new carbon-carbon bond of the desired product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wwjmrd.comyoutube.com

Detailed mechanistic studies, including kinetic analysis and computational modeling, have been instrumental in understanding the nuances of each step and the role of various reaction parameters. ubc.canih.gov

The Heck reaction is another important palladium-catalyzed cross-coupling reaction that involves the reaction of an unsaturated halide (like this compound) with an alkene to form a substituted alkene. This reaction is a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals. nih.gov The reaction often requires a base and a palladium catalyst, and the choice of ligand can influence the reaction's efficiency and selectivity. beilstein-journals.org Additives like tetrabutylammonium (B224687) bromide (TBAB) can be used to improve yields, acting as a phase-transfer catalyst and stabilizing the palladium(0) catalyst. nih.govbeilstein-journals.org

Table 2: Heck Coupling of an Aryl Bromide

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 3-Bromoindazole | Styrene | Pd(OAc)₂, PPh₃, TEA, NaBr, TBAB | 3-Styrylindazole |

This table illustrates a representative Heck reaction, not specifically with this compound, but demonstrating the general components and transformation.

Direct arylation is an evolving and highly atom-economical synthetic strategy that involves the coupling of an aryl halide with a C-H bond of another aromatic compound, thus avoiding the pre-functionalization required in traditional cross-coupling reactions like Suzuki-Miyaura. While specific examples involving this compound are not detailed in the provided search results, the general principle involves a palladium catalyst facilitating the formation of a new biaryl structure. These reactions are of significant interest due to their potential for greener and more efficient synthetic routes.

Suzuki-Miyaura Coupling for C-C Bond Formation

Other Metal-Mediated Transformations

Beyond the traditional Ullmann coupling, copper-mediated reactions are crucial for various functionalizations. The reactivity of aryl halides in these transformations is generally I > Br > Cl > F. Consequently, this compound's reactivity is dictated by the C-Br bond.

Modern copper-catalyzed cross-coupling reactions can be challenging with aryl bromides compared to the more reactive aryl iodides. However, the use of specific ligands can facilitate these transformations. For instance, N-arylation reactions, a type of Ullmann-type coupling, can be achieved by reacting aryl halides with nitrogen heterocycles or amines using a Cu(I) catalyst. organic-chemistry.org These methods are often preferred for their functional group tolerance and milder reaction conditions compared to the classic Ullmann reaction.

| Reaction Type | Catalyst/Reagents | Reactive Site | Expected Product Type |

| Classic Ullmann Coupling | Cu(0), Heat | C-Br | Symmetrical Biaryl |

| Ullmann-Type C-N Coupling | Cu(I) salt, Ligand, Base, Amine | C-Br | N-Aryl Amine |

| Ullmann-Type C-O Coupling | Cu(I) salt, Ligand, Base, Alcohol | C-Br | Aryl Ether |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups.

Influence of Electron-Withdrawing Groups (Bromine, Fluorine) on Aromatic Ring Activation

Both fluorine and bromine are electron-withdrawing groups due to their high electronegativity, which they exert through the inductive effect (-I effect). This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. For an SNAr reaction to proceed via the common addition-elimination mechanism, the presence of such activating groups is crucial.

The SNAr mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.

In this mechanism, the rate-determining step is typically the formation of the Meisenheimer complex. Fluorine, being the most electronegative halogen, is exceptionally effective at stabilizing the negative charge of this intermediate through its strong inductive effect. This stabilization outweighs its strong carbon-fluorine bond strength, making fluorine the best leaving group among the halogens for SNAr reactions (F > Cl > Br > I). Therefore, in this compound, the fluorine atom is the predicted leaving group in a standard SNAr reaction.

Reaction with Strong Nucleophiles (e.g., KNH₂ in NH₃)

When this compound is treated with an exceptionally strong base, such as potassium amide (KNH₂) in liquid ammonia (B1221849) (NH₃), the reaction mechanism can shift from the addition-elimination pathway to an elimination-addition pathway involving an aryne intermediate. tcichemicals.com

This process involves:

Deprotonation: The strong base abstracts a proton from the aromatic ring, preferentially from a position ortho to one of the halogen substituents. In this compound, the proton at C-5 (ortho to both Br and F) is the most acidic and is removed.

Halide Elimination: The resulting aryl anion rapidly eliminates the adjacent bromide ion (a better leaving group than fluoride (B91410) in this context) to form a highly reactive 4-fluoro-5-methylbenzyne intermediate.

Nucleophilic Addition: The nucleophile (amide ion, :NH₂) then attacks one of the two carbons of the aryne triple bond.

Protonation: The resulting aryl anion is protonated by the solvent (ammonia) to yield the final product.

Regioselectivity and Mechanistic Insights

The regiochemical outcome of nucleophilic substitution on this compound is dictated by the reaction mechanism.

SNAr (Addition-Elimination) Mechanism: With common nucleophiles (e.g., NaOMe, R₂NH), the attack occurs at the carbon bearing the fluorine atom (C-4), as fluorine is the superior leaving group in this mechanism due to its ability to stabilize the Meisenheimer intermediate. The bromine and methyl groups direct the incoming nucleophile to this position. The product is a 3-bromo-4-substituted toluene (B28343).

Aryne (Elimination-Addition) Mechanism: With strong bases like KNH₂, the formation of 4-fluoro-5-methylbenzyne is followed by nucleophilic attack. The nucleophile can add to either C-4 or C-5 of the aryne. The position of the attack is influenced by the electronic effects of the substituents. The electron-withdrawing fluorine atom can influence the regioselectivity of the nucleophilic attack on the aryne, often leading to a mixture of products. The attack of the amide ion on the 4-fluoro-5-methylbenzyne intermediate would lead to a mixture of 4-fluoro-5-methylaniline and 5-fluoro-4-methylaniline.

| Mechanism | Reagents | Intermediate | Leaving Group | Predicted Product(s) |

| SNAr (Addition-Elimination) | Nu: (e.g., RO⁻, R₂NH) | Meisenheimer Complex | Fluorine | 3-Bromo-4-(Nu)-toluene |

| Elimination-Addition | KNH₂ / NH₃ | 4-Fluoro-5-methylbenzyne | Bromine | Mixture of regioisomeric amino-fluorotoluenes |

Functional Group Interconversions

The reactivity of this compound is characterized by the interplay of its three key components: the methyl group, the bromine atom, and the fluorine atom, all attached to a benzene (B151609) ring. This section details the selective transformations that these functional groups can undergo.

The methyl group of this compound is susceptible to oxidation, providing a direct route to valuable benzoic acid derivatives.

The selective oxidation of the methyl group in this compound to a carboxylic acid is a fundamental transformation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are effective for this purpose. The reaction converts the alkyl side chain into a carboxyl group while leaving the aryl-halogen bonds intact.

The general mechanism for the oxidation of alkylbenzenes by KMnO₄ is complex and thought to proceed through a series of steps involving a benzylic radical. The reaction requires the presence of at least one hydrogen atom on the benzylic carbon, making the methyl group an ideal substrate for this conversion.

Table 1: Oxidation of this compound

| Reactant | Reagent | Product | Reaction Type | Reference |

| This compound | Potassium Permanganate (KMnO₄) | 3-Bromo-4-fluorobenzoic acid | Oxidation | google.com |

The reduction of this compound presents challenges in chemoselectivity due to the presence of two different halogen atoms. The relative reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds governs the outcome of these reactions.

Achieving selective reduction while retaining the carbon-bromine bond in this compound is a significant synthetic challenge. The C-Br bond is generally weaker and more reactive than the C-F bond. Consequently, many reducing agents will preferentially react with the bromine atom.

The challenge lies in finding a reagent or condition that can, for instance, reduce another functional group that might be introduced onto the molecule, without cleaving the C-Br bond. Over-reduction, leading to the loss of the bromine atom to form 4-fluorotoluene (B1294773), is a common competing reaction. The desired selective reduction requires carefully controlled conditions and a judicious choice of reducing agent to discriminate between the different C-X bonds and other functional groups.

Catalytic hydrogenation is a common method for the reductive removal of halogens from aromatic rings (dehalogenation). In the case of this compound, this reaction highlights the differential reactivity of the C-Br and C-F bonds. Catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst and a source of hydrogen, can be employed to cleave the C-Br bond. organic-chemistry.org

Research has shown that aryl bromides are reduced more readily than aryl chlorides under neutral catalytic hydrogenation conditions. organic-chemistry.org This trend extends to aryl fluorides, which have the strongest carbon-halogen bond and are therefore the most resistant to cleavage. This reactivity difference (C-Br > C-Cl > C-F) allows for the selective de-bromination of this compound to yield 4-fluorotoluene. Complete dehalogenation to form toluene would require much more forcing reaction conditions.

Table 2: Relative Reactivity in Catalytic Hydrogenation

| Bond | Relative Reactivity | Typical Outcome |

| C-Br | Higher | Preferentially Cleaved |

| C-F | Lower | Retained under mild conditions |

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to substitute one halogen for another, further diversifying the synthetic utility of this compound. These reactions are crucial for introducing iodine or modifying the existing halogen pattern.

While the classic Finkelstein reaction is typically associated with alkyl halides, an analogous transformation for aryl halides exists. wikipedia.org The "aromatic Finkelstein reaction" can be used to convert aryl bromides into aryl iodides. This transformation is generally catalyzed by a copper(I) salt, often in the presence of a diamine ligand. wikipedia.org Applying these conditions to this compound could potentially yield 3-iodo-4-fluorotoluene, replacing the bromine atom with iodine. The success of this reaction often depends on the choice of solvent and the solubility of the halide salts involved.

Conversely, exchanging the more robust fluorine atom is considerably more challenging and typically requires harsher conditions or specialized reagents.

Table 3: Potential Halogen Exchange Reaction

| Reactant | Reagents | Potential Product | Reaction Type | Reference |

| This compound | NaI, CuI, diamine ligand | 3-Iodo-4-fluorotoluene | Aromatic Finkelstein Reaction | wikipedia.org |

Halogen Exchange Reactions

Radical Reactions

The methyl group of this compound is susceptible to free-radical substitution reactions, particularly benzylic bromination. This type of reaction allows for the introduction of a functional group onto the methyl side chain without altering the aromatic ring. chemguide.co.uk

The reaction is commonly performed using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) or under UV light. organic-chemistry.orglibretexts.org NBS serves as a source for a low, steady concentration of bromine radicals (Br•). libretexts.orgmasterorganicchemistry.com The mechanism proceeds via a chain reaction:

Initiation: A small amount of Br• is generated.

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, which is the weakest C-H bond in the molecule, to form a resonance-stabilized benzyl (B1604629) radical and HBr. oregonstate.edu This radical then reacts with Br₂ (generated from the reaction of HBr with NBS) to form the product, 3-bromo-1-(bromomethyl)-4-fluorobenzene, and a new bromine radical that continues the chain. libretexts.orgoregonstate.edu

Termination: The reaction ceases when radicals combine with each other. chemguide.co.uk

This selective transformation is valuable for synthesizing derivatives, as the resulting benzylic bromide is a versatile intermediate for further nucleophilic substitutions. For instance, 4-bromo-3-fluorotoluene (B33196), an isomer, can be used to prepare 1-bromo-4-bromomethyl-2-fluorobenzene through a similar radical bromination process. sigmaaldrich.com

Comparative Reactivity Studies with Analogues and Isomers

The reactivity of this compound is best understood when compared with its isomers, such as 2-bromo-4-fluorotoluene (B74383) and 4-bromo-3-fluorotoluene. These comparisons are particularly relevant in synthesis, where reaction conditions can be tuned to favor the formation of a specific isomer.

The preparation of this compound and its isomer 2-bromo-4-fluorotoluene via the electrophilic bromination of 4-fluorotoluene highlights the influence of catalysts and solvents on regioselectivity. The methyl group of 4-fluorotoluene directs bromination to the positions ortho and meta to the fluorine atom. Different reaction conditions yield significantly different ratios of the resulting isomers. google.com

For example, processes have been developed to maximize the yield of the desired 3-bromo isomer. Using a catalyst system of iodine and iron in glacial acetic acid has been shown to significantly increase the proportion of this compound to as high as 70%, compared to only 30% of the 2-bromo isomer. google.com This represents a marked improvement over older methods which produced an isomer ratio of approximately 20:80 (3-bromo to 2-bromo).

The following table summarizes the isomer distribution under different catalytic conditions for the bromination of 4-fluorotoluene.

The stability and reactivity of isomers like this compound and its positional isomer 4-bromo-3-fluorotoluene are also of interest. While both are stable liquids, their distinct substitution patterns lead to different chemical behaviors and applications. sigmaaldrich.com For example, 4-bromo-3-fluorotoluene serves as a building block for different sets of compounds than its 3-bromo-4-fluoro counterpart. sigmaaldrich.com The separation of such isomers is often feasible due to differences in physical properties like boiling points. askfilo.com

Table of Compounds

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Bromo-4-fluorotoluene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive picture of its atomic arrangement and electronic environment.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum of this compound provides crucial information about the arrangement of hydrogen atoms on the benzene (B151609) ring and the methyl group. A ¹H NMR spectrum for this compound is available, showing distinct signals for the aromatic protons and the methyl protons. chemicalbook.com The chemical shifts of the aromatic protons are influenced by the positions of the bromine, fluorine, and methyl substituents, leading to a complex splitting pattern. The methyl group typically appears as a singlet in the upfield region of the spectrum.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for studying fluorine-containing compounds. rsc.org Although specific ¹⁹F NMR chemical shift data for this compound is not widely published, the fluorine atom in this molecule would give rise to a single resonance in the ¹⁹F NMR spectrum. Its chemical shift would be indicative of the electronic environment created by the adjacent bromine atom and the methyl group on the aromatic ring. The typical chemical shift range for aryl fluorides can be informative in predicting the approximate spectral region for this compound. rsc.orgspectrabase.com

Spin-Spin Coupling Constants (e.g., JCH, JCF) and Conformational Analysis

Variable-Temperature NMR for Kinetic Studies

Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as conformational changes or hindered rotation. nih.gov In the case of this compound, VT-NMR could be employed to study the rotational barrier of the methyl group. rsc.org At low temperatures, the rotation might be slow enough on the NMR timescale to observe broadening or splitting of the methyl proton signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the kinetic parameters for this rotation, such as the activation energy. However, there are currently no specific published VT-NMR studies focusing on the kinetic analysis of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring and the methyl group.

C=C stretching vibrations within the aromatic ring.

C-F and C-Br stretching vibrations.

Bending vibrations (in-plane and out-of-plane) of the C-H bonds.

While a specific, publicly available IR spectrum for this compound is not found, the spectrum of its isomer, 2-bromo-4-fluorotoluene (B74383), has been documented and can provide a general idea of the expected vibrational modes. For instance, the IR spectrum of 3'-Bromo-4'-fluoroacetophenone, a related compound, is also available. chemicalbook.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (189.02 g/mol ). sigmaaldrich.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic M and M+2 doublet. docbrown.infomiamioh.edu

Photofragment Translational Spectroscopy (PTS)

Photofragment Translational Spectroscopy (PTS) is an advanced experimental technique used to study the dynamics of photodissociation events. nih.govberkeley.eduberkeley.edu In a PTS experiment, a molecular beam of the target compound is crossed with a laser beam, causing the molecules to photodissociate. The identities and translational energy distributions of the resulting fragments are then measured. This provides detailed information about the bond dissociation energies, the nature of the excited electronic states involved, and the dissociation pathways.

While PTS has been used to study the photodissociation of other related aromatic molecules, including halotoluenes, there are no specific studies in the available literature that have employed this technique to investigate the photofragmentation dynamics of this compound. Such a study could provide fundamental insights into the C-Br and C-F bond cleavage dynamics upon photoexcitation.

Time-of-Flight (TOF) Spectra Analysis

No specific studies detailing the Time-of-Flight mass spectra of this compound were found. This type of analysis would typically provide insights into the precise mass-to-charge ratio of the molecular ion and its fragments, aiding in the confirmation of its elemental composition and the study of its fragmentation pathways under ionization.

Translational Energy Distributions and Anisotropy Parameters

Information regarding the translational energy distributions and anisotropy parameters for the photofragments of this compound is not available. Such studies, often conducted in conjunction with photodissociation experiments, are crucial for understanding the dynamics of bond-breaking processes, including the energy partitioning among the resulting fragments and their angular distribution relative to the polarization of the incident light. Research on similar molecules, such as 4-fluorotoluene (B1294773), has explored photodissociation dynamics, but direct data for the 3-bromo-4-fluoro isomer is absent. nih.gov

Ultraviolet (UV) Spectroscopy

There are no published photoabsorption spectra or detailed analyses of the electronic excitations for this compound in the ultraviolet region. This analysis would reveal the energies of its excited electronic states and provide information about the molecular orbitals involved in these transitions.

Specific Laser-Induced Fluorescence (LIF) spectroscopic studies for this compound have not been reported. LIF is a highly sensitive technique used to probe the electronic structure and dynamics of molecules in the gas phase. chemicalbook.comhw.ac.ukwikipedia.org While the principles of LIF are well-documented, its application to this particular compound is not found in the current body of scientific literature. chemicalbook.comhw.ac.ukwikipedia.org

Microwave Spectroscopy and Internal Rotation Studies

No literature was found on the microwave spectrum or internal rotation of the methyl group in this compound. Microwave spectroscopy is a powerful tool for determining the precise rotational constants of a molecule, from which its molecular geometry can be derived. libretexts.orgyoutube.comyoutube.com Furthermore, for molecules with internal rotors like a methyl group, microwave spectra can exhibit fine splittings that allow for the determination of the barrier to internal rotation. nih.gov Studies on other substituted toluenes have demonstrated the utility of this technique, but data for this compound is absent. nih.gov

Applications in Advanced Materials and Specialized Synthesis

Monomer in Polymer Synthesis

3-Bromo-4-fluorotoluene serves as a critical starting material in the synthesis of advanced polymers, particularly high-performance materials like Polyether Ether Ketone (PEEK). While not a monomer itself in this context, it is a direct precursor to the monomeric units required for polymerization.

Detailed research has demonstrated a synthetic pathway where this compound is first oxidized to form 3-bromo-4-fluorobenzoic acid. mdpi.comresearchgate.net This intermediate undergoes further reactions, such as a Friedel-Crafts reaction, to produce difluorobenzophenone-based molecules. mdpi.com These resulting molecules are the actual monomers that, through processes like Suzuki coupling and step-growth polymerization, form new PEEK derivatives. mdpi.comresearchgate.net These polymers are designed for specialized applications, including medical implants, where they can be functionalized to incorporate antimicrobial properties by binding silver ions. mdpi.com The initial structure of this compound is fundamental to creating the specific monomer architecture needed for these advanced polymers. mdpi.comresearchgate.net

Table 1: Synthesis of PEEK Monomer Precursor from this compound

| Step | Reactant | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Oxidation | This compound | Sodium dichromate, Sulfuric acid | 3-Bromo-4-fluorobenzoic acid | mdpi.com |

| 2. Chlorination | 3-Bromo-4-fluorobenzoic acid | Oxalyl chloride, DMF | 3-Bromo-4-fluorobenzoyl chloride | mdpi.com |

Intermediate in the Synthesis of Biologically Active Compounds

The compound is a key intermediate in the synthesis of a variety of biologically active molecules, leveraging its unique halogen substitutions to enable selective chemical transformations. Current time information in Bangalore, IN.ontosight.aicymitquimica.com Its structure is a foundational component for building more complex molecules targeted for pharmaceutical and agricultural uses.

This compound is a documented starting material for multi-step syntheses of complex pharmaceutical agents. A significant application is its use in preparing precursors for radiopharmaceuticals. acs.org In one pathway, it is the starting reagent in a five-step synthesis to produce [4-fluoro-3-(trimethylsilyl)benzyl]guanidine. acs.org This silicon-containing intermediate is then used for radioiodination to create (4-fluoro-3-[¹³¹I]iodobenzyl)guanidine ([¹³¹I]FIBG), a potential agent for tumor imaging. acs.org

Another application involves its conversion into amine derivatives with potential therapeutic uses. The synthesis begins with the bromination of this compound using N-bromosuccinimide to form 3-bromo-4-fluorobenzyl bromide, a more reactive intermediate for subsequent reactions to build potential antifungal agents. google.com

Table 2: Exemplary Pharmaceutical Synthesis Starting from this compound

| Target Compound Class | Key Intermediate Synthesized from this compound | Purpose | Reference |

|---|---|---|---|

| Radiopharmaceuticals | [4-fluoro-3-(trimethylsilyl)benzyl]guanidine | Precursor to [¹³¹I]FIBG for tumor imaging | acs.org |

| Antifungal Agents | 3-bromo-4-fluorobenzyl bromide | Intermediate for amine derivative synthesis | google.com |

In the field of agrochemicals, this compound serves as a valuable intermediate for producing plant protective agents. ontosight.aigoogle.com Its derivatives are utilized in the synthesis of various pesticides. chemicalbook.com For instance, the oxidation of this compound to 3-bromo-4-fluorobenzoic acid is a key step. google.com This acid is a precursor for compounds with insecticidal and acaricidal properties, demonstrating the compound's role in developing new agrochemical products. google.com

The specific substitution pattern of this compound and its isomers makes it useful in the synthesis of specialty dyes and pigments. ontosight.ai Research has shown its application in the synthesis of acridines, a class of compounds known for their use as dyes. mcmaster.ca In a specific reaction, this compound is reacted with m-phenylenediamine (B132917) in the presence of a catalyst to form an acridine (B1665455) derivative. mcmaster.ca This highlights its function as a building block where the fluoro and bromo substituents guide the formation of the complex dye structure.

Future Directions and Emerging Research Areas

Development of Greener Synthetic Routes and Catalysts

The chemical industry's growing emphasis on sustainability is driving the development of more environmentally benign methods for synthesizing 3-Bromo-4-fluorotoluene. Traditional synthesis routes often involve harsh reagents and produce significant waste. Current research is focused on overcoming these limitations through greener alternatives.

A notable advancement is the development of a process for the bromination of 4-fluorotoluene (B1294773) that utilizes a catalyst system of iodine and iron in glacial acetic acid. google.comgoogle.com This method significantly improves the isomer ratio, favoring the formation of this compound (up to 70%) over the 2-bromo isomer. google.comgoogle.com This increased selectivity not only enhances the yield of the desired product but also simplifies purification processes, thereby reducing waste.

Furthermore, research into the use of alternative brominating agents is gaining traction. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used for the bromination of 4-fluoronitrobenzene, a related compound, in acetic acid, achieving high yields under moderate conditions. researchgate.net Such approaches, which avoid the use of elemental bromine, contribute to safer and more environmentally friendly processes. patsnap.com The principles of green chemistry, such as the use of water as a solvent and the development of recyclable catalysts, are also being explored to further minimize the environmental impact of synthesizing functionalized toluenes. ijsr.in

Table 1: Comparison of Synthetic Routes for Halogenated Toluene (B28343) Derivatives

| Method | Catalyst/Reagent | Solvent | Key Advantages |

| Traditional Bromination | Iron | Carbon Tetrachloride | Established method |

| Improved Bromination | Iodine and Iron | Glacial Acetic Acid | Higher selectivity for 3-bromo isomer, improved yield google.comgoogle.com |

| Alternative Bromination | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Acetic Acid | Milder conditions, high yield researchgate.net |

| Green Synthesis Principles | Various | Water, Ionic Liquids | Reduced environmental impact, potential for catalyst recycling ijsr.inresearchgate.net |

Exploration of Novel Reactivities and Transformations

Beyond its role as a synthetic intermediate, researchers are actively exploring new reactions and transformations involving this compound to expand its synthetic utility. The presence of both bromo and fluoro substituents on the aromatic ring provides multiple sites for functionalization, opening doors to a wide array of derivatives.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to create new carbon-carbon bonds at the bromine-bearing position. nih.gov This allows for the introduction of various aryl and vinyl groups, leading to the synthesis of complex molecular architectures. The reactivity of the bromine atom facilitates its participation in such coupling reactions, making it a valuable handle for molecular elaboration.

Moreover, the field of C-H functionalization offers exciting possibilities for directly modifying the methyl group of this compound. sioc-journal.cn While specific studies on this compound are emerging, the broader progress in activating benzylic C(sp³)—H bonds suggests that future research could unlock new pathways for creating novel derivatives without the need for pre-functionalization. sioc-journal.cn The tandem catalysis of ethylene (B1197577) oligomerization and subsequent Friedel–Crafts addition of the resulting unsaturated products to toluene molecules is another innovative approach that could be adapted for the functionalization of this compound. mdpi.comnih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is poised to revolutionize the production of fine chemicals, including this compound. sioc-journal.cnamt.uk Flow chemistry offers significant advantages over traditional batch processes, particularly for halogenation reactions which are often fast and highly exothermic. sioc-journal.cnrsc.org The enhanced heat and mass transfer in microreactors allows for better control over reaction conditions, leading to improved safety, selectivity, and yield. sioc-journal.cn

Automated synthesis systems, which can mechanize the entire synthetic process from reagent addition to purification, can further enhance efficiency and reproducibility. sigmaaldrich.commetoree.comwikipedia.org These platforms can be programmed to perform a series of reactions in a high-throughput manner, accelerating the discovery and optimization of new synthetic routes and derivatives of this compound. imperial.ac.ukchemspeed.com The combination of flow chemistry and automation holds the promise of on-demand, safer, and more efficient production of this important chemical intermediate. vapourtec.comresearchgate.net

Advanced Computational Modeling for Reaction Prediction and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. nih.gov DFT calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. peerj.com

By modeling the transition states and intermediates of potential reactions, researchers can predict the feasibility and outcome of new synthetic transformations. peerj.com For instance, computational studies can help in understanding the regioselectivity of electrophilic aromatic substitution reactions on the this compound ring. Furthermore, computational screening of potential catalysts can accelerate the discovery of more efficient and selective catalytic systems for its synthesis. The prediction of molecular properties through computational methods can also guide the design of novel derivatives with specific desired characteristics for advanced applications. peerj.com

Investigation of Derivatives for Specific Advanced Material Properties

A significant and exciting area of future research lies in the synthesis and characterization of derivatives of this compound for applications in advanced materials. The unique combination of bromine and fluorine atoms can impart desirable properties to organic materials.

The incorporation of fluorine-containing groups is a well-established strategy for tuning the electronic and photophysical properties of materials for organic light-emitting diodes (OLEDs). mdpi.comnih.govnih.gov Derivatives of this compound could be investigated as new emitters or host materials in OLEDs, potentially leading to devices with improved efficiency, color purity, and operational stability. For example, studies on related fluorinated and brominated aromatic compounds have shown their potential in achieving high-efficiency deep-blue emission. nih.gov

The following table presents data on the performance of OLEDs based on carbazole (B46965) and thienopyrroledione derivatives, illustrating the potential of functionalized aromatic compounds in this field. nih.gov

Table 2: Electroluminescence Performance of OLEDs with Functionalized Aromatic Emitters

| Emitting Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) |

| CZ-2 | 4130 | ~20 | 9.5 |

| CZ-1 | - | - | 8.6 |

| MOC-1 | 1729 | ~4.5 | 1.5 |

| MOC-16 | - | - | 0.1 |

The development of novel polymers derived from this compound is another promising avenue. ontosight.ai The presence of the halogen atoms can enhance thermal stability and flame retardancy, making such polymers suitable for high-performance applications. The bromine atom can also serve as a site for post-polymerization modification, allowing for the creation of functional polymers with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-fluorotoluene, and how can purity be maximized?

- Answer : The synthesis typically involves bromination of 4-fluorotoluene using Br₂ in the presence of FeBr₃ as a catalyst . Alternative routes include Friedel-Crafts alkylation with brominated precursors. Purification is achieved via fractional distillation (boiling point: 169.2°C at 760 mmHg) or column chromatography. To maximize purity (>95%), ensure rigorous exclusion of moisture, as residual water can hydrolyze intermediates. Yield optimization (e.g., ~1.5% in multi-step syntheses) requires precise stoichiometric control and inert reaction conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm and methyl groups at δ 2.3 ppm) .

- GC-MS : For molecular ion detection (m/z 189.025) and fragmentation analysis .

- FT-IR : Identification of C-Br (~500–600 cm⁻¹) and C-F (~1200 cm⁻¹) stretches .

- Elemental Analysis : To validate empirical formula (C₇H₆BrF) and exclude halogen impurities .

Q. What safety protocols are essential when handling this compound?

- Answer : Follow GHS07 guidelines:

- Use eyes shields , gloves , and fume hoods to avoid exposure (H315-H319-H335 hazard codes) .

- Store in airtight containers away from oxidizing agents.

- Dispose of waste via certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

- Suzuki-Miyaura Coupling : The bromine atom at position 3 is more reactive due to lower steric hindrance compared to the fluorine at position 4. Substituent effects (e.g., methyl group) can be modeled to optimize catalytic systems (Pd/ligands) .

- LogP (3.41) indicates hydrophobicity, aiding solvent selection for reaction design .

Q. How does the steric and electronic profile of this compound influence its regioselectivity in nucleophilic aromatic substitution (NAS)?

- Answer :

- Electronic Effects : The electron-withdrawing fluorine at position 4 deactivates the ring, directing nucleophiles to the para position relative to bromine.

- Steric Effects : The methyl group introduces steric hindrance, favoring substitutions at less hindered sites (e.g., position 2). Comparative studies with isomers (e.g., 4-Bromo-3-fluorotoluene) show altered regioselectivity due to substituent positioning .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a precursor?

- Answer : Contradictions often arise from:

- Catalyst Variability : Pd-based catalysts may degrade under high temperatures, reducing yields. Use stable ligands (e.g., SPhos) to improve reproducibility .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may hydrolyze intermediates. Solvent screening (e.g., toluene vs. THF) with controlled water content is critical .

- Data Validation : Cross-check results using orthogonal methods (e.g., HPLC purity assays vs. NMR integration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.